Mergetpa vs. GEMSA & PTCI: Potency Range for Human CPN Inhibition (Ki)
Mergetpa demonstrates an intermediate inhibition constant (Ki) for human carboxypeptidase N, positioning it as a more potent tool than the first-generation mercapto inhibitor GEMSA, but less potent than the high-affinity polypeptide PTCI. This places Mergetpa in a unique potency window that may be advantageous for achieving partial or titratable inhibition in certain experimental designs [1]. According to a comparative pharmacology study, Mergetpa exhibits a Ki in the 10⁻⁷ to 10⁻⁶ M range, whereas GEMSA's Ki is one to two orders of magnitude higher (10⁻⁶ to 10⁻⁴ M), and the potato tuber carboxypeptidase inhibitor (PTCI) displays a Ki in the 10⁻¹⁰ to 10⁻⁹ M range [1].
| Evidence Dimension | Inhibition constant (Ki) for human Carboxypeptidase N (CPN) |
|---|---|
| Target Compound Data | Ki = 10⁻⁷ – 10⁻⁶ M (0.1 - 1 μM) |
| Comparator Or Baseline | GEMSA (Ki = 10⁻⁶ – 10⁻⁴ M); PTCI (Ki = 10⁻¹⁰ – 10⁻⁹ M) |
| Quantified Difference | Mergetpa is ~10-100x more potent than GEMSA; PTCI is >25,000x more selective for CPN over CPB |
| Conditions | Data aggregated from multiple references studying human CPN inhibition. |
Why This Matters
Potency determines the effective working concentration range; selecting Mergetpa over GEMSA requires a ~10-100x lower dose, while its micromolar Ki makes it more suitable for achieving reversible, washable inhibition compared to the essentially irreversible picomolar binding of PTCI.
- [1] Vogt L, et al. Carboxypeptidase N (kininase I): a potential new target for antithrombotic therapy. BMC Pharmacology. 2011;11(Suppl 1):P38. View Source
